5-(2,5-Dimethoxyphenyl)-3-methylphenol
Description
5-(2,5-Dimethoxyphenyl)-3-methylphenol is a phenolic derivative characterized by a central aromatic ring substituted with a hydroxyl group (-OH), a methyl group (-CH₃), and a 2,5-dimethoxyphenyl moiety. The compound’s structure combines electron-donating methoxy groups and a sterically hindered phenolic hydroxyl group, which may influence its physicochemical properties, such as solubility, acidity, and reactivity.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-6-11(8-12(16)7-10)14-9-13(17-2)4-5-15(14)18-3/h4-9,16H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYSYXIRLNJXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683910 | |
| Record name | 2',5'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-67-4 | |
| Record name | 2',5'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethoxyphenyl)-3-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 3-methylphenol.
Reaction Conditions: The key steps involve the formation of the phenyl ring with the desired substituents. This can be achieved through various organic reactions such as Friedel-Crafts alkylation, where an alkyl group is introduced to the aromatic ring using a Lewis acid catalyst like aluminum chloride (AlCl₃).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 5-(2,5-Dimethoxyphenyl)-3-methylphenol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethoxyphenyl)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-(2,5-Dimethoxyphenyl)-3-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-3-methylphenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups can also affect the compound’s lipophilicity and ability to cross cell membranes. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 5-(2,5-Dimethoxyphenyl)-3-methylphenol with structurally related compounds, focusing on substituent effects, functional groups, and biological relevance.
Substituted Phenolic Derivatives
- 3-(2,5-Dimethoxyphenyl)propionic acid (CAS 10538-49-5) Structure: Features a propionic acid chain (-CH₂CH₂COOH) instead of the phenolic hydroxyl and methyl groups. Properties: The carboxylic acid group increases acidity (pKa ~4.5–5) compared to the phenol (pKa ~10). Applications: Propionic acid derivatives are often used as intermediates in pharmaceutical synthesis .
- 5-(2,5-Dimethoxyphenyl)valeric acid Structure: Contains a five-carbon valeric acid chain (-CH₂CH₂CH₂CH₂COOH) attached to the dimethoxyphenyl group. Properties: The longer alkyl chain increases lipophilicity (logP ~3.5–4.0), improving membrane permeability but reducing water solubility. This contrasts with the shorter-chain propionic acid analog and the polar phenolic hydroxyl group in the target compound.
Heterocyclic Derivatives
- 5-(2,5-Dimethoxyphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-[3,4-bipyrazole]-2-carboxamide (6e) Structure: Incorporates a bipyrazole ring and a carboxamide group, replacing the phenolic hydroxyl and methyl groups. Properties: The bipyrazole ring introduces rigidity and hydrogen-bonding capacity, which may enhance binding to biological targets (e.g., viral enzymes). The carboxamide group adds polarity, increasing water solubility compared to the target compound.
- 2-((5-(2,4- and 3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids Structure: Contains a triazole ring and a thioether-linked acetic acid chain. Properties: The triazole ring improves metabolic stability and facilitates π-π stacking interactions. Predicted toxicity (via GUSAR-online) for these compounds ranges from moderate to low, suggesting safer profiles compared to phenolic derivatives, which may face oxidation-related toxicity .
Amino-Functionalized Analogs
- 2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH) Structure: Features an ethylamino-methyl group attached to the phenol ring. Properties: The amino group introduces basicity (pKa ~9–10), enabling salt formation and enhanced solubility in acidic environments. This contrasts with the neutral methylphenol group in the target compound. Applications: Amino-phenolic derivatives are often investigated for receptor-targeted therapies due to their ability to cross the blood-brain barrier .
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
